4-Aminobutan-2-one

Description

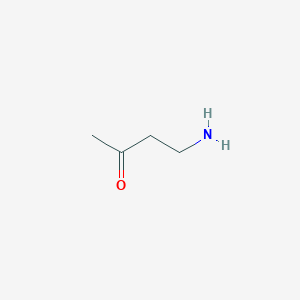

Structure

3D Structure

Properties

IUPAC Name |

4-aminobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)2-3-5/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVYXKDAVYFUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574346 | |

| Record name | 4-Aminobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23645-04-7 | |

| Record name | 4-Aminobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Aminobutan-2-one chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutan-2-one is a bifunctional organic compound featuring both a primary amine and a ketone functional group. This unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a potential building block in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies related to this compound. Spectroscopic data are summarized, and a representative synthetic workflow is visualized. It is important to note that while the chemical properties and synthesis of this compound are documented to some extent, there is a significant lack of publicly available information regarding its specific biological activities and associated signaling pathways. This guide aims to consolidate the existing knowledge and highlight areas for future research.

Chemical Structure and Identification

This compound, with the chemical formula C₄H₉NO, possesses a four-carbon backbone. A carbonyl group is located at the second position (C2), and a primary amino group is attached to the fourth position (C4).

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 23645-04-7[1] |

| Molecular Formula | C₄H₉NO[1][2] |

| SMILES | CC(=O)CCN[1] |

| InChI | InChI=1S/C4H9NO/c1-4(6)2-3-5/h2-3,5H2,1H3[1] |

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized below. It is often handled as the more stable hydrochloride salt.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 87.12 g/mol | [1] |

| Appearance | Colorless liquid or white crystal | [2] |

| Boiling Point | ~219-221 °C | [2] |

| Density | ~0.945 g/mL | [2] |

| Solubility | Soluble in water, alcohol, and ether | [2] |

| pKa (predicted) | 8.80 ± 0.10 |

Table 3: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 92901-20-7 | [3] |

| Molecular Formula | C₄H₁₀ClNO | [3][4] |

| Molecular Weight | 123.58 g/mol | [3][4] |

| Appearance | Solid | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the available spectroscopic data.

Table 4: 13C NMR Chemical Shifts for this compound Hydrochloride (in DMSO-d₆)

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~205-210 |

| CH₂ (adjacent to C=O) | ~45-50 |

| CH₂ (adjacent to NH₃⁺) | ~35-40 |

| CH₃ | ~25-30 |

| Note: Specific peak assignments are based on typical chemical shifts for similar functional groups and may require experimental verification.[5][6] |

Table 5: Infrared (IR) Spectroscopy Data (predicted)

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (ketone) | 1705-1725 |

| N-H bend (amine) | 1590-1650 |

Table 6: Mass Spectrometry Data (predicted)

| Fragment | m/z |

| [M]⁺ | 87 |

| [M-CH₃]⁺ | 72 |

| [M-C₂H₄N]⁺ | 43 |

| [CH₂NH₂]⁺ | 30 |

| Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method. |

Synthesis of this compound

Several synthetic routes to this compound can be envisaged, leveraging common organic reactions. A plausible and frequently referenced general method is the amination of a suitable precursor.

General Synthetic Workflow

A common conceptual pathway for the synthesis of primary amines is the Gabriel synthesis, which avoids over-alkylation. This method involves the use of potassium phthalimide to introduce a protected amino group, followed by deprotection.

Caption: A conceptual workflow for the Gabriel synthesis of this compound.

Experimental Protocols (General Considerations)

Detailed, validated experimental protocols for the synthesis of this compound are not extensively reported in readily accessible literature. However, a general procedure based on the Gabriel synthesis would involve the following steps:

-

Alkylation: Potassium phthalimide is reacted with a 4-halobutan-2-one (e.g., 4-bromobutan-2-one or 4-chlorobutan-2-one) in a suitable polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the nucleophilic substitution.

-

Work-up and Isolation of Intermediate: After the reaction is complete, the mixture is cooled and poured into water to precipitate the N-(3-oxobutyl)phthalimide. The solid is collected by filtration and washed.

-

Deprotection (Hydrazinolysis): The isolated N-(3-oxobutyl)phthalimide is then treated with hydrazine hydrate in a protic solvent like ethanol. The mixture is refluxed to cleave the phthalimide group.

-

Final Product Isolation: After deprotection, the reaction mixture is acidified to precipitate the phthalhydrazide byproduct, which is removed by filtration. The filtrate containing the hydrochloride salt of this compound is then concentrated. The free base can be obtained by neutralization and extraction.

Note: This is a generalized protocol and requires optimization of reaction conditions, such as temperature, reaction time, and purification methods.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases reveals a significant lack of published research on the specific biological activities of this compound. While its structural similarity to neurotransmitters like gamma-aminobutyric acid (GABA) might suggest potential neurological activity, there is currently no direct evidence to support this. The primary documented application of this compound is as an intermediate in chemical synthesis.[2]

Due to the absence of studies on its biological effects, there are no described signaling pathways or mechanisms of action associated with this compound.

Caption: Logical relationship of current knowledge on this compound.

Conclusion and Future Directions

This compound is a readily characterizable small molecule with established utility as a synthetic intermediate. Its physicochemical properties are reasonably well-documented, particularly for its hydrochloride salt. However, there is a clear gap in the scientific literature concerning its biological activity, pharmacological profile, and mechanism of action.

For researchers and professionals in drug development, this presents an opportunity. The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of novel compound libraries for screening against various biological targets. Future research should focus on:

-

Exploration of Biological Activity: Screening of this compound and its derivatives for activity in various assays, particularly in neuroscience, given its structural relationship to GABA.

-

Development of Optimized Synthetic Protocols: Publication of detailed and robust synthetic procedures to improve accessibility for the research community.

-

Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesis of a range of analogues to explore how structural modifications impact any identified biological activity.

References

- 1. This compound | C4H9NO | CID 15565026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound hydrochloride | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride 21419-24-9 [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 4-Aminobutan-2-one

This technical guide provides a concise overview of 4-Aminobutan-2-one, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its fundamental chemical identifiers.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 23645-04-7[1][2] |

| Molecular Formula | C4H9NO[1][2] |

| Synonyms | 4-Amino-butan-2-one, 2-Butanone, 4-amino-[1] |

The hydrochloride salt of this compound, this compound hydrochloride, is also commonly referenced and has the CAS numbers 92901-20-7 and 21419-24-9[3][4][5].

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are highly specific and typically found within peer-reviewed scientific literature. Due to the nature of general web search, providing detailed, validated experimental methodologies and comprehensive signaling pathway diagrams with the required level of technical depth is beyond the scope of this format. For accurate and in-depth protocols, researchers are advised to consult specialized scientific databases and publications.

To illustrate a generalized workflow for compound analysis, the following diagram outlines a typical process from compound identification to pathway analysis.

References

- 1. This compound | C4H9NO | CID 15565026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound hydrochloride | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 92901-20-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

A Technical Guide to 4-Aminobutan-2-one: Hydrochloride Salt versus Free Base

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of 4-aminobutan-2-one hydrochloride and its free base form. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the chemical and physical properties, synthesis, handling, and analysis of these two forms of this compound.

Introduction

This compound is a chemical compound with applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1] It is available in two primary forms: the hydrochloride salt and the free base. The choice between these forms is critical and depends on the specific application, such as the desired solubility, stability, and reaction conditions. This guide will elucidate the key differences between this compound hydrochloride and its free base to aid in the selection of the appropriate form for research and development purposes.

Physicochemical Properties: A Comparative Analysis

The hydrochloride salt and the free base of this compound exhibit distinct physicochemical properties that influence their handling, storage, and application. The primary difference lies in the protonation state of the amino group, which significantly impacts polarity, solubility, and stability.

Table 1: Comparison of Physicochemical Properties

| Property | This compound Hydrochloride | This compound Free Base |

| Molecular Formula | C₄H₁₀ClNO[2] | C₄H₉NO[3] |

| Molecular Weight | 123.58 g/mol [2] | 87.12 g/mol [3] |

| Appearance | Typically a solid.[4] | Colorless liquid or white crystal.[5] |

| Solubility in Water | Generally high due to its ionic nature.[1][6] | Soluble.[5] |

| Solubility in Organic Solvents | Generally lower solubility in non-polar organic solvents.[7] | Soluble in alcohol and ether.[5] |

| Stability | Generally more stable, less prone to oxidation.[4][8] | Can be less stable and more susceptible to degradation.[8] |

| Hygroscopicity | Often hygroscopic.[9] | Less likely to be hygroscopic compared to the salt. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the amination of 2-butanone.[5] Another approach involves the reduction of 4-hydroxy-2-butanone oxime.

Protocol: Synthesis of Aminobutanol from 4-hydroxy-2-butanone oxime

This protocol describes a general method for the synthesis of a related compound, aminobutanol, which can be adapted for this compound.

-

Reaction Setup: In a reaction vessel, combine 4-hydroxy-2-butanone oxime and formic acid or acetic acid in the presence of a zinc catalyst.[10]

-

Heating: Heat the reaction mixture to initiate the reduction of the oxime to the corresponding amine.[10]

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid.

-

Extraction: Extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by distillation or chromatography to obtain the desired aminobutanol.[10]

Conversion of this compound Hydrochloride to Free Base

The conversion of the hydrochloride salt to the free base is a standard deprotonation reaction.

Protocol: Deprotonation of Amine Hydrochloride

-

Dissolution: Dissolve the this compound hydrochloride in a suitable solvent, such as water or methanol.

-

Basification: Add a base to the solution to neutralize the hydrochloric acid and deprotonate the ammonium ion. Common bases for this purpose include sodium hydroxide, sodium bicarbonate, or an amine scavenger resin. The pH of the solution should be raised above the pKa of the amine.

-

Extraction: Extract the free base into an organic solvent such as diethyl ether or dichloromethane.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then evaporate the solvent to yield the free base.

Analytical Methods

A variety of analytical techniques can be employed to characterize and differentiate between this compound hydrochloride and its free base.

Table 2: Analytical Techniques for Characterization

| Technique | Application | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR: The chemical shifts of protons near the amino group will differ between the salt and the free base due to the change in electronic environment upon protonation. The NH₃⁺ protons of the hydrochloride will appear as a broad singlet at a different chemical shift compared to the NH₂ protons of the free base. ¹³C NMR: The carbon atoms adjacent to the amino group will also show a shift in their resonance frequencies. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Hydrochloride: A broad absorption band is expected in the 2400-3200 cm⁻¹ region, characteristic of the N-H stretch in an ammonium salt. Free Base: N-H stretching vibrations will appear as one or two sharp bands in the 3300-3500 cm⁻¹ region.[11] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Both forms will likely show a molecular ion peak corresponding to the free base (m/z = 87.12) after ionization, as the hydrochloride salt will dissociate. |

| Titration | Quantification and determination of purity. | The hydrochloride salt can be titrated with a standard base to determine its purity. The free base can be titrated with a standard acid. |

Applications and Choice of Form

The choice between the hydrochloride salt and the free base of this compound is dictated by the requirements of the specific application.

-

Pharmaceutical Development: Amine hydrochlorides are often preferred in pharmaceutical formulations due to their enhanced water solubility and stability.[1][4] This facilitates oral and parenteral administration.

-

Organic Synthesis: The free base is typically used in organic reactions where the amine acts as a nucleophile.[5] In such cases, the presence of an acidic proton in the hydrochloride salt would interfere with the reaction.

-

Handling and Storage: The hydrochloride salt is generally a solid and may be easier to handle and weigh accurately compared to the potentially liquid or low-melting solid free base. Its greater stability also contributes to a longer shelf life.[4]

Safety and Handling

Both forms of this compound should be handled with appropriate safety precautions in a laboratory setting.

-

This compound Hydrochloride: May cause skin and serious eye irritation.[2] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound Free Base: Can be irritating and corrosive.[5] Handle in a well-ventilated area and avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with either compound.

Conclusion

This compound hydrochloride and its free base offer distinct advantages depending on the intended application. The hydrochloride salt provides enhanced water solubility and stability, making it suitable for many pharmaceutical and aqueous-based applications. The free base, with its available lone pair of electrons on the nitrogen atom, is the preferred form for organic reactions where the amine acts as a nucleophile. A thorough understanding of the properties and handling requirements of each form, as outlined in this guide, is essential for successful research and development outcomes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound hydrochloride | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C4H9NO | CID 15565026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chembk.com [chembk.com]

- 6. quora.com [quora.com]

- 7. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. grokipedia.com [grokipedia.com]

- 10. CN112174836A - Synthetic method of aminobutanol - Google Patents [patents.google.com]

- 11. iransilicate.com [iransilicate.com]

The Enigmatic Biological Profile of 4-Aminobutan-2-one Derivatives: A Technical Exploration for Drug Discovery

For Immediate Release

[City, State] – December 8, 2025 – In the intricate landscape of medicinal chemistry, the quest for novel therapeutic agents often leads researchers down paths of both well-trodden and uncharted territories. The scaffold of 4-aminobutan-2-one, a simple yet versatile aminoketone, represents one such area of burgeoning interest. While structurally related to the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), the derivatives of this compound remain a largely enigmatic class of compounds. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to consolidate the current understanding, highlight the therapeutic potential, and provide a practical framework for the future exploration of this compound derivatives.

While extensive research has been conducted on analogous structures, a notable scarcity of publicly available data exists for the specific biological activities of this compound derivatives. This guide, therefore, draws upon established principles of medicinal chemistry and extrapolates from closely related compounds to present a theoretical and practical foundation for investigation. The primary focus will be on the potential anticonvulsant, antimicrobial, and enzyme inhibitory properties of this chemical class.

Potential Biological Activities: A Landscape of Possibilities

The structural similarity of this compound to GABA provides a strong rationale for investigating its derivatives as modulators of the GABAergic system, a key target for anticonvulsant drugs. Furthermore, the presence of both an amino group and a ketone functionality offers rich opportunities for chemical modification, leading to a diverse library of compounds with the potential for a wide range of biological activities, including antimicrobial and enzyme-inhibiting effects.

Anticonvulsant Potential

The primary hypothesis for the anticonvulsant activity of this compound derivatives centers on their potential to modulate GABAergic neurotransmission. This could occur through several mechanisms, including:

-

Direct agonism at GABA receptors: Derivatives could mimic the action of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

-

Inhibition of GABA reuptake: By blocking GABA transporters (GATs), these compounds could increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory signaling.

-

Inhibition of GABA transaminase (GABA-T): Preventing the degradation of GABA by GABA-T would also lead to increased GABA levels.

Beyond the GABAergic system, another plausible mechanism for anticonvulsant activity is the modulation of voltage-gated sodium channels. Many existing antiepileptic drugs act by blocking these channels, thereby reducing the propagation of action potentials.

Antimicrobial and Enzyme Inhibitory Activities

The aminoketone scaffold is a common feature in various biologically active molecules, including some with antimicrobial and enzyme-inhibiting properties. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. Schiff bases and other derivatives of this compound could exhibit antimicrobial activity by disrupting microbial cell membranes or interfering with essential enzymatic processes.

Furthermore, the structural features of these derivatives make them potential candidates for inhibitors of various enzymes, such as proteases, kinases, or transferases, by mimicking natural substrates or binding to allosteric sites.

Data Presentation: A Framework for Future Research

Due to the limited availability of specific data for this compound derivatives, the following tables are presented as templates for organizing and presenting future experimental findings. These tables are designed for clarity and ease of comparison of quantitative data.

Table 1: Anticonvulsant Activity of this compound Derivatives

| Compound ID | Structure | MES Test (ED₅₀, mg/kg) | scPTZ Test (ED₅₀, mg/kg) | Rotarod Test (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) |

| Example-1 | [Insert Structure] | [Data] | [Data] | [Data] | [Data] |

| Example-2 | [Insert Structure] | [Data] | [Data] | [Data] | [Data] |

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Structure | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Example-3 | [Insert Structure] | [Data] | [Data] | [Data] |

| Example-4 | [Insert Structure] | [Data] | [Data] | [Data] |

MIC: Minimum Inhibitory Concentration.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

| Compound ID | Structure | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| Example-5 | [Insert Structure] | [e.g., GABA-T] | [Data] | [e.g., Competitive] |

| Example-6 | [Insert Structure] | [e.g., MAO-B] | [Data] | [e.g., Non-competitive] |

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols: A Guide to Investigation

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following sections outline the methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives (General Procedure)

A common method for the synthesis of N-substituted this compound derivatives involves the reductive amination of a suitable ketone precursor.

Example: Synthesis of N-Benzyl-4-aminobutan-2-one

-

To a solution of this compound hydrochloride (1 equivalent) and benzaldehyde (1.1 equivalents) in methanol, add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Quench the reaction by the addition of 1M HCl.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 1M NaOH to pH 10 and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-aminobutan-2-one.

Characterization of the synthesized compounds should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticonvulsant Screening: Maximal Electroshock (MES) Test[1][2][3]

The MES test is a widely used model to screen for compounds effective against generalized tonic-clonic seizures.

-

Animals: Adult male Swiss mice (20-25 g).

-

Drug Administration: Administer the test compound or vehicle (e.g., saline with 5% Tween 80) intraperitoneally (i.p.) or orally (p.o.).

-

Electrode Placement: At the time of peak drug effect (e.g., 30 minutes post-i.p. administration), apply corneal electrodes moistened with saline to the eyes of the mouse.

-

Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered a positive result.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Antimicrobial Screening: Broth Microdilution Method for MIC Determination[4][5][6]

This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

-

Serial Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (medium without microorganism).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Reading Results: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

Visualizing the Pathways: A Hypothetical Framework

To illustrate the potential mechanisms of action, the following diagrams, generated using the DOT language, depict the key signaling pathways that this compound derivatives might modulate.

The Pivotal Role of 4-Aminobutan-2-one as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development.[1][2][3] Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][4] Consequently, the ability to synthesize single, desired enantiomers is of paramount importance in creating safer and more effective drugs.[1][5] Within the chemist's toolkit of versatile chiral intermediates, 4-aminobutan-2-one and its derivatives stand out as valuable building blocks, particularly for the synthesis of nitrogen-containing heterocyclic scaffolds common in medicinal chemistry.[6][7]

This technical guide explores the synthesis and application of chiral this compound, providing a comprehensive overview of its utility, detailed experimental insights, and its strategic role in the construction of complex, biologically active molecules.

I. Synthesis of Enantiomerically Pure this compound Derivatives

The strategic importance of chiral this compound necessitates efficient and highly selective synthetic routes. While the racemic form is commercially available, typically as a hydrochloride salt, its application in stereoselective synthesis is limited.[8][9][10] The primary challenge lies in the stereoselective introduction of the amine or a precursor functionality. Modern synthetic chemistry has risen to this challenge, primarily through biocatalytic and asymmetric chemical methods.

A prominent strategy involves the chemoenzymatic synthesis of related chiral amino alcohols, which can then be converted to the target ketone.[11] This approach leverages the high stereoselectivity of enzymes like ketone reductases (KREDs) or amine dehydrogenases (AmDHs).[11][12] These enzymes can perform asymmetric reductive amination on precursor ketones or stereoselective reduction of keto groups with exceptional enantiomeric excess (e.e.).[2][11][12]

Table 1: Comparison of Biocatalytic Methods for Chiral Amine/Alcohol Synthesis

| Method/Enzyme | Precursor Type | Key Transformation | Typical e.e. (%) | Ref. |

| Ketone Reductase (KRED) | α-Hydroxy Ketone | Stereoselective Reduction | >99 | [11][13] |

| Amine Dehydrogenase (AmDH) | α-Hydroxy Ketone | Asymmetric Reductive Amination | >99 | [12] |

| Halohydrin Dehalogenase | α-Chloro Ketone | Reduction & Cyanation | >99 | [2][13] |

Experimental Protocol: General Chemoenzymatic Synthesis of a Chiral Amino Alcohol Precursor

This protocol is adapted from analogous reactions for producing chiral amino alcohols, a common precursor strategy for molecules like this compound.[11][12]

-

Reaction Setup: To a buffered aqueous solution (e.g., 1 M potassium phosphate buffer, pH 7.0-8.5) in a temperature-controlled vessel (typically 25-37 °C), add the precursor ketone (e.g., 1-hydroxybutan-2-one).[11][12]

-

Cofactor Regeneration: Introduce a cofactor regeneration system. A common system for NADPH/NADH regeneration involves glucose and glucose dehydrogenase (GDH) or isopropanol and a corresponding alcohol dehydrogenase.[11]

-

Enzyme Addition: Add the selected biocatalyst, such as a commercially available ketone reductase (KRED) or an engineered amine dehydrogenase (AmDH) expressed in a host organism like E. coli.[11][12]

-

Reaction Monitoring: Stir the reaction mixture and monitor for conversion of the starting material by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, acidify the mixture to quench the reaction and precipitate the enzyme. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the final chiral amino alcohol using chiral HPLC or GC analysis.[11]

II. Applications in the Synthesis of Heterocyclic Scaffolds

Chiral this compound and its synthetic equivalents, such as 4-aminobutanal derivatives, are powerful intermediates for constructing pyrrolidine-containing structures.[6][14] The pyrrolidine ring is a privileged scaffold found in over 20 FDA-approved drugs and numerous natural products, including nicotine and proline.[6][15]

The synthetic utility of this compound stems from its bifunctional nature. The amine can be protected (e.g., with a Boc group) and the ketone can undergo various transformations. A key reaction is intramolecular cyclization via iminium ion formation, which, after trapping with a nucleophile, generates 2-substituted pyrrolidines.[14] This strategy provides a convergent and efficient route to a diverse library of pyrrolidine derivatives.[14][16]

// Edges start_ketone -> iminium [label=" Intramolecular\nCondensation\n(-H₂O)"]; iminium -> pyrrolidine [label=" Trapping with\nNucleophiles (Nu⁻)"]; pyrrolidine -> drug [label=" Further\nFunctionalization"]; } dot Caption: Synthetic pathway from this compound to substituted pyrrolidines.

This approach has been successfully employed to synthesize novel 2-(pyrazolyl)pyrrolidines, some of which have shown promise as anti-biofilm agents at nanomolar concentrations.[14] Furthermore, modifications of the pyrrolidine ring derived from these methods have led to the synthesis of 4-arylpyrrolidin-2-ones, which are cyclic analogues of the neurotransmitter γ-aminobutyric acid (GABA).[17]

III. Logical Relationships in Drug Development

The value of a chiral building block is ultimately measured by its impact on the discovery of new therapeutics. This compound serves as a foundational component that can be elaborated into a wide array of complex molecules with diverse biological activities. Its structural features allow access to key pharmacophores that interact with chiral biological targets like enzymes and receptors.[1][3][] The development of a single enantiomer is often critical, as the "wrong" enantiomer can be inactive or even cause undesirable side effects.[1][4]

// Core Node core [label="Chiral this compound", pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Level 1 Nodes (Intermediate Scaffolds) n1 [label="Pyrrolidines", pos="-2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; n2 [label="Piperidines\n(via ring expansion)", pos="2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; n3 [label="β-Amino Alcohols", pos="-2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; n4 [label="γ-Amino Acids", pos="2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 Nodes (Drug Classes / Targets) d1 [label="GABA Analogues", pos="-4,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; d2 [label="DPP-IV Inhibitors", pos="-1,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; d3 [label="k-Opioid Agonists", pos="1,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; d4 [label="BACE1 Inhibitors\n(Alzheimer's)", pos="4,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; d5 [label="Chiral Ligands", pos="-4,-3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; d6 [label="Antidiabetic Agents", pos="-1,-3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; d7 [label="Anticholinergics", pos="1,-3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; d8 [label="Antimicrobials", pos="4,-3!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges core -> n1 [color="#5F6368"]; core -> n2 [color="#5F6368"]; core -> n3 [color="#5F6368"]; core -> n4 [color="#5F6368"];

n1 -> d1 [color="#5F6368"]; n1 -> d2 [color="#5F6368"]; n1 -> d7 [color="#5F6368"]; n1 -> d8 [color="#5F6368"]; n2 -> d3 [color="#5F6368"]; n3 -> d4 [color="#5F6368"]; n3 -> d5 [color="#5F6368"]; n4 -> d6 [color="#5F6368"]; } dot Caption: Relationship between this compound and resulting therapeutic classes.

For instance, pyrrolidine moieties derived from this building block are found in drugs like Procyclidine (an anticholinergic) and Mitiglinide (an antidiabetic agent).[15] Furthermore, the related chiral amino alcohol scaffold is a key intermediate in the synthesis of inhibitors for enzymes like BACE1, a target for the treatment of Alzheimer's disease.[1] The ability to generate these complex, enantiomerically pure molecules efficiently is a significant advantage in the lengthy and costly drug development process.

IV. Conclusion

Chiral this compound is a potent and versatile building block in the arsenal of the medicinal chemist. Its value lies in its bifunctional nature, which enables the efficient, stereoselective synthesis of high-value heterocyclic scaffolds, most notably the pyrrolidine ring. Advances in biocatalysis and asymmetric synthesis have made access to enantiomerically pure forms of this intermediate more practical, paving the way for its broader application. For researchers and drug development professionals, a deep understanding of the synthetic routes to and the strategic applications of this compound is crucial for the design and construction of the next generation of chiral therapeutics.

References

- 1. 4-Aminobutan-2-ol | 39884-48-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Building Blocks Selection - Enamine [enamine.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound [chembk.com]

- 8. This compound hydrochloride | 21419-24-9 | WAA41924 [biosynth.com]

- 9. 92901-20-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 10. 4-Amino-2-butanone Hydrochloride 95% | CAS: 92901-20-7 | AChemBlock [achemblock.com]

- 11. benchchem.com [benchchem.com]

- 12. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

- 16. Pyrrolidine synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Review of 4-Aminobutan-2-one and Its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutan-2-one and its analogs represent a class of small molecules with significant potential in medicinal chemistry and drug development. Their structural motif, a β-aminoketone, is a versatile scaffold found in numerous biologically active compounds. This technical guide provides an in-depth literature review of this compound and its derivatives, focusing on their synthesis, chemical and physical properties, and known biological activities. The information is presented to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Physicochemical Properties of this compound and its Hydrochloride Salt

This compound is a colorless liquid or white crystalline solid that is soluble in water and common organic solvents like alcohol and ether.[1] Its hydrochloride salt is typically a solid.[2] A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₄H₉NO | C₄H₁₀ClNO |

| Molecular Weight ( g/mol ) | 87.12 | 123.58 |

| Appearance | Colorless liquid or white crystal | Solid |

| Boiling Point (°C) | 219-221 | Not available |

| Density (g/mL) | ~0.945 | Not available |

| CAS Number | 23645-04-7 | 21419-24-9 |

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Strategies

Several common strategies are employed for the synthesis of β-aminoketones:

-

Reductive Amination: This is a widely used one-pot reaction involving the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.[3][4] For the synthesis of this compound, this would typically involve the reductive amination of 4-hydroxybutan-2-one.[5]

-

Mannich Reaction: This three-component condensation reaction involves an aldehyde, a primary or secondary amine, and a ketone to form a β-amino carbonyl compound, also known as a Mannich base.

-

Gabriel Synthesis: This method is a robust way to form primary amines from alkyl halides, avoiding over-alkylation. It involves the N-alkylation of potassium phthalimide followed by hydrazinolysis to release the primary amine.[6]

-

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[7]

Experimental Protocols

A chemoenzymatic approach has also been reported for the synthesis of a chiral analog, (R)-1-Amino-2-methyl-4-phenylbutan-2-ol.[9] This method involves the stereoselective reduction of the precursor ketone, 1-amino-2-methyl-4-phenylbutan-2-one, using a ketone reductase enzyme.[9]

The general workflow for a reductive amination synthesis is depicted below:

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN112174836A - Synthetic method of aminobutanol - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

The Industrial Versatility of 4-Aminobutan-2-one: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Aminobutan-2-one, a versatile bifunctional molecule, is emerging as a valuable building block in the chemical and pharmaceutical industries. Its unique structure, featuring both a primary amine and a ketone functional group, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various high-value compounds, particularly heterocyclic structures that form the backbone of many pharmaceutical agents. This technical guide provides an in-depth overview of the potential industrial applications of this compound, with a focus on its role in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a colorless liquid or white crystalline solid, soluble in water and common organic solvents. It is often handled as its more stable hydrochloride salt. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C4H9NO | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| CAS Number | 23645-04-7 | [1] |

| Boiling Point | ~219-221 °C | |

| Density | ~0.945 g/mL | |

| Solubility | Soluble in water, alcohol, and ether |

Table 1: Physical and Chemical Properties of this compound

The hydrochloride salt of this compound is a solid with a molecular weight of 123.58 g/mol and CAS number 92901-20-7.[2] Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

| Spectroscopic Data (Hydrochloride Salt) | |

| ¹³C NMR (DMSO-d6) | Chemical shifts (ppm) are available in publicly accessible databases. |

| ¹H NMR | Data for the related compound 4-amino-1-butanol is available and can serve as a reference. |

| Mass Spectrometry | Predicted mass-to-charge ratios for various adducts of the related 4-aminobutan-2-ol are available. |

| IR Spectroscopy | IR spectra for related amino alcohols like 4-amino-1-butanol are available for comparison. |

Table 2: Spectroscopic Data for this compound and Related Compounds

Core Industrial Application: Synthesis of Substituted Pyrroles

The most significant industrial application of this compound lies in its use as a precursor for the synthesis of substituted pyrroles. Pyrroles are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals, exhibiting a broad range of biological activities.[3] The primary synthetic route employing this compound is the Paal-Knorr pyrrole synthesis.[4][5]

The Paal-Knorr Pyrrole Synthesis: A Mechanistic Overview

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[5] In the context of this compound, it serves as the amino component, reacting with a 1,3-dicarbonyl compound, which can be considered a synthetic equivalent of a 1,4-dicarbonyl compound upon reaction. The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[6][7]

Figure 1: Generalized Reaction Scheme for the Paal-Knorr Pyrrole Synthesis

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of these synthetic routes in a research or industrial setting.

Protocol 1: General Procedure for Paal-Knorr Synthesis of Substituted Pyrroles

This protocol is a generalized procedure based on literature descriptions of the Paal-Knorr reaction.[8]

Materials:

-

This compound hydrochloride

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

Acid catalyst (e.g., glacial acetic acid, hydrochloric acid)

-

Solvent (e.g., ethanol, methanol)

-

Sodium bicarbonate or other suitable base for neutralization

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add this compound hydrochloride and the acid catalyst to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrole.

Quantitative Data: Yields for Paal-Knorr reactions are generally reported to be good, often exceeding 60%.[9] Specific yields are highly dependent on the substrates and reaction conditions.

Figure 2: Experimental Workflow for the Paal-Knorr Synthesis

Applications in Drug Discovery and Development

Pyrrole-containing compounds synthesized from this compound are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents. Several classes of drugs and bioactive molecules feature the pyrrole scaffold.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[10] Pyrrole-based compounds have been investigated as potent kinase inhibitors.[11] For instance, pyrrolo[1,2-a]quinoxaline derivatives have shown inhibitory activity against human protein kinase CK2.[11] While a direct synthesis from this compound is not explicitly detailed in the provided search results, the Paal-Knorr reaction provides a versatile route to functionalized pyrroles that can be further elaborated to access such complex heterocyclic systems.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a therapeutic target for the treatment of type 2 diabetes. Pyrrole-2-carbonitrile derivatives have been designed and synthesized as potent DPP-4 inhibitors.[12][13] The synthesis of these compounds often involves the construction of a substituted pyrrole ring, a transformation for which this compound could serve as a key starting material.

Androgen Receptor Antagonists

Androgen receptor (AR) antagonists are used in the treatment of prostate cancer.[14] 4-Phenylpyrrole derivatives have been identified as novel AR antagonists. The synthesis of such compounds highlights the utility of the pyrrole scaffold in developing new anticancer agents.

While specific signaling pathways for derivatives of this compound are not extensively documented in the initial search results, the inhibition of kinases and enzymes like DPP-4 implies interference with well-established cellular signaling cascades. For example, kinase inhibitors can modulate pathways involved in cell proliferation, survival, and angiogenesis.

Figure 3: Potential Mechanism of Action for Pyrrole Derivatives

Future Outlook

This compound is a promising and versatile building block for the chemical and pharmaceutical industries. Its primary application in the synthesis of substituted pyrroles via the Paal-Knorr reaction provides access to a vast chemical space of potentially bioactive molecules. Further research into the development of more efficient and sustainable synthetic methodologies, as well as the exploration of the biological activities of novel pyrrole derivatives, will undoubtedly expand the industrial utility of this valuable intermediate. The exploration of its derivatives as modulators of other important drug targets, such as G-protein coupled receptors (GPCRs), could also open new avenues for therapeutic intervention.[15][16]

References

- 1. 4-Aminobutan-2-ol | 39884-48-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound hydrochloride | 21419-24-9 | WAA41924 [biosynth.com]

- 10. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Safety, Handling, and Toxicity of 4-Aminobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 4-Aminobutan-2-one and its hydrochloride salt. It is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with institutional and national safety guidelines and under the supervision of qualified personnel. A comprehensive risk assessment should be performed before handling this chemical.

Introduction

This compound is an organic compound with the chemical formula C₄H₉NO. It is a toxic chemical substance that is irritating and corrosive to the human body.[1] It is used as a chemical reagent and as an intermediate in the synthesis of drugs and fragrances.[1] This guide provides a consolidated overview of the known safety, handling, and toxicity information for this compound, with a particular focus on its hydrochloride salt, for which more data is publicly available. Due to the limited specific toxicological data for this compound, this guide also includes general protocols for handling hazardous chemicals of its class.

Hazard Identification and Classification

The primary source of hazard information for this compound and its hydrochloride salt comes from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

For this compound Hydrochloride (CAS No: 92901-20-7, 21419-24-9):

| Hazard Class | GHS Category | Hazard Statement (H-code) | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation | Danger/Warning | GHS05/GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Data sourced from PubChem and commercial supplier safety data sheets. The exact classification for eye irritation may vary between suppliers.

For this compound (CAS No: 23645-04-7):

While specific GHS classification data is less consistently available for the free base, it is described as a toxic, irritating, and corrosive substance.[1] It is prudent to handle it with the same, if not greater, precautions as its hydrochloride salt.

Quantitative Toxicity Data

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound and its hydrochloride salt, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Ensure safety shower and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear impermeable chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use chemical safety goggles or a face shield.[4]

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, use a NIOSH-approved respirator with an appropriate cartridge.

General Hygiene Practices

-

Avoid all personal contact, including inhalation.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the chemical.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as acids and strong oxidizing agents.[4]

-

Store in a tightly sealed container.[1]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Hazard Assessment

In the absence of specific toxicity studies for this compound, the following are summaries of standardized OECD test guidelines that would be appropriate for evaluating its irritant properties.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro test is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.

-

Principle: The test chemical is applied topically to the surface of the RhE tissue. Skin irritation is identified by the chemical's ability to reduce the viability of the tissue.[5][6]

-

Methodology:

-

The test substance is applied to the RhE tissue for a defined period (e.g., 60 minutes).[6]

-

After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).[6]

-

Cell viability is measured using a colorimetric assay, such as the MTT assay, which measures the activity of mitochondrial reductase enzymes in viable cells.[6]

-

The percentage of viable cells is calculated relative to a negative control.

-

-

Interpretation: A chemical is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50%.[5][6]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline describes an in vivo procedure for assessing the potential of a substance to cause eye irritation or corrosion. It is typically performed on a single animal initially, with further testing only if necessary.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[7][8]

-

Methodology:

-

A single dose of the test substance is applied to the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[9]

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

-

The reversibility of the effects is observed for up to 21 days.[8][9]

-

-

Interpretation: The scores are used to classify the substance according to its eye irritation potential. A substance is considered to cause serious eye damage (UN GHS Category 1) if it produces irreversible tissue damage. It is classified as an eye irritant (UN GHS Category 2) if it produces reversible eye irritation within a specified timeframe.

Toxicity Information and Potential Mechanisms

There is a lack of specific information regarding the mechanism of toxicity for this compound. As a small aminoketone, its irritant properties are likely due to its chemical reactivity. The amino group can act as a nucleophile and a base, while the ketone carbonyl group can act as an electrophile. This dual reactivity could lead to interactions with biological macromolecules on the skin and mucous membranes, triggering an inflammatory response. However, without specific studies, this remains speculative.

Visualizations

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of a hazardous chemical like this compound in a research laboratory setting.

Caption: General workflow for safely handling this compound.

Hazard and Response Logic

This diagram illustrates the logical relationship between the identified hazards of this compound hydrochloride and the corresponding precautionary and first aid responses.

Caption: Logical links between hazards and responses for this compound HCl.

References

- 1. chembk.com [chembk.com]

- 2. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. x-cellr8.com [x-cellr8.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. nucro-technics.com [nucro-technics.com]

- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Methodological & Application

Synthesis of 4-Aminobutan-2-one: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 4-aminobutan-2-one, a valuable building block for medicinal chemists, researchers, and professionals in drug development. The synthesis involves a two-step process commencing with the preparation of a protected amine precursor, N-(3-oxobutyl)phthalimide, followed by deprotection to yield the target compound. This protocol offers a clear and reproducible methodology for obtaining this compound hydrochloride.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride.

| Step | Reaction | Starting Materials | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Gabriel Synthesis | 4-chlorobutan-2-one, Potassium phthalimide | - | N,N-Dimethylformamide (DMF) | 2 | 100 | Not specified | Not specified |

| 2 | Deprotection (Hydrazinolysis) | N-(3-oxobutyl)phthalimide | Hydrazine hydrate | Ethanol | 3 | Reflux | Not specified | Not specified |

Experimental Protocols

A detailed experimental protocol for a related synthesis of aminobutanol, which provides insights into potential yields and conditions, is presented below. While not a direct synthesis of this compound, the methodology for the reduction of an oxime offers a viable synthetic route. A Chinese patent describes the synthesis of aminobutanol from 4-hydroxy-2-butanone oxime.[1] In one example, the reflux reaction of 4-hydroxy-2-butanone oxime with formic acid using zinc as a catalyst yielded aminobutanol with a yield of 78.4% and a purity of 96.7%.[1] Varying the mass ratio of the oxime to zinc catalyst impacted the yield and purity, with a 1:2.5 ratio providing a 91.3% yield and 98.2% purity.[1]

Note: The following is a generalized procedure based on common organic synthesis techniques for reactions of this type.

Step 1: Synthesis of N-(3-oxobutyl)phthalimide

-

To a stirred solution of potassium phthalimide in anhydrous N,N-dimethylformamide (DMF), add 4-chlorobutan-2-one dropwise at room temperature.

-

Heat the reaction mixture to 100°C and maintain for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into water and stir.

-

Collect the resulting precipitate by filtration, wash with water, and dry to afford N-(3-oxobutyl)phthalimide.

Step 2: Synthesis of this compound Hydrochloride (via Hydrazinolysis)

-

Suspend N-(3-oxobutyl)phthalimide in ethanol.

-

Add hydrazine hydrate to the suspension and heat the mixture to reflux for 3 hours.

-

After cooling, add concentrated hydrochloric acid.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/ether) to obtain this compound hydrochloride.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Gabriel synthesis followed by hydrazinolysis.

Caption: General workflow for the synthesis of this compound hydrochloride.

References

Application Notes and Protocols for the Use of 4-Aminobutan-2-one in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutan-2-one, a bifunctional molecule containing both a primary amine and a ketone, is a valuable building block in the synthesis of pharmaceutical intermediates. Its ability to participate in a variety of chemical transformations makes it a versatile precursor for the construction of heterocyclic scaffolds, which are prevalent in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted pyrroles, a key motif in many pharmaceuticals.

The primary application highlighted is the Paal-Knorr pyrrole synthesis , a robust and widely used method for the construction of the pyrrole ring system.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as this compound, typically under acidic conditions, to yield a substituted pyrrole.[4] The resulting N-substituted pyrroles can serve as intermediates in the synthesis of a range of therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[1][5][6]

Key Application: Paal-Knorr Synthesis of N-(2-Oxobutyl)-2,5-dimethylpyrrole

A significant application of this compound is its reaction with hexane-2,5-dione (acetonylacetone) to synthesize 1-(2-oxobutyl)-2,5-dimethylpyrrole. This N-substituted pyrrole is a potential intermediate for more complex pharmaceutical molecules. The Paal-Knorr reaction provides a direct and efficient route to this compound.[7][8]

Reaction Scheme

Caption: Paal-Knorr synthesis of 1-(2-Oxobutyl)-2,5-dimethylpyrrole.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Paal-Knorr synthesis of N-substituted pyrroles. While specific data for the reaction of this compound with hexane-2,5-dione is not extensively published, the data presented is based on analogous Paal-Knorr reactions and provides a strong predictive framework.[8][9][10]

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1.0 equivalent | Limiting reagent. |

| Hexane-2,5-dione | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion. |

| Catalyst | ||

| Acetic Acid | 0.1 - 1.0 equivalent | A weak acid is often sufficient to catalyze the reaction.[4] |

| Hydrochloric Acid | Catalytic amount (e.g., 1 drop) | A strong acid can also be used, but may require milder conditions. |

| Solvent | ||

| Ethanol | 5 - 10 mL / mmol of limiting reagent | A common protic solvent for this reaction. |

| Water | Can be used as a green solvent alternative.[8] | |

| Reaction Conditions | ||

| Temperature | 60 - 100 °C | Refluxing in ethanol is a common condition. |

| Reaction Time | 1 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |

| Expected Outcome | ||

| Yield | 70 - 90% | Yields can be high depending on purification method. |

| Purity | >95% after purification | Purification is typically achieved by column chromatography or distillation. |

Experimental Protocols

Protocol 1: Conventional Heating

This protocol is adapted from established Paal-Knorr synthesis procedures.[9]

Objective: To synthesize 1-(2-oxobutyl)-2,5-dimethylpyrrole via a conventional heating method.

Materials:

-

This compound

-

Hexane-2,5-dione

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 1.0 eq) and hexane-2,5-dione (1.1 mmol, 1.1 eq) in ethanol (10 mL).

-

Add glacial acetic acid (0.5 mmol, 0.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and wash it with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure 1-(2-oxobutyl)-2,5-dimethylpyrrole.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a greener and more rapid alternative to conventional heating.[7]

Objective: To synthesize 1-(2-oxobutyl)-2,5-dimethylpyrrole using microwave irradiation.

Materials:

-

This compound

-

Hexane-2,5-dione

-

Glacial Acetic Acid

-

Ethanol

-

Microwave synthesis vial

Procedure:

-

In a microwave synthesis vial, combine this compound (0.5 mmol, 1.0 eq) and hexane-2,5-dione (0.55 mmol, 1.1 eq) in ethanol (5 mL).

-

Add glacial acetic acid (0.25 mmol, 0.5 eq).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 100°C for 15-30 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the vial to room temperature.

-

The work-up and purification steps are similar to those described in Protocol 1.

Visualizations

General Workflow for Paal-Knorr Synthesis

Caption: Experimental workflow for the Paal-Knorr synthesis.

Simplified Mechanism of Paal-Knorr Pyrrole Synthesis

Caption: Key steps in the Paal-Knorr pyrrole synthesis mechanism.

Conclusion

This compound is a highly effective reagent for the synthesis of N-substituted pyrroles via the Paal-Knorr reaction. The protocols provided herein offer both conventional and microwave-assisted methods for the preparation of 1-(2-oxobutyl)-2,5-dimethylpyrrole, a valuable pharmaceutical intermediate. These application notes serve as a comprehensive guide for researchers in the field of drug discovery and development, facilitating the synthesis of novel pyrrole-containing compounds with potential therapeutic applications. The versatility of the pyrrole scaffold ensures that its synthesis from readily available precursors like this compound will remain a cornerstone of medicinal chemistry.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. brieflands.com [brieflands.com]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

Application of 4-Aminobutan-2-one as a Catalyst in Redox Reactions: A Review of Available Literature

Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific, publicly available information detailing the application of 4-Aminobutan-2-one as a primary catalyst in redox reactions. While the structural motif of a β-amino ketone suggests potential for catalytic activity, particularly in forming enamines or participating in hydrogen bonding interactions relevant to organocatalysis, dedicated research on its use in oxidation or reduction reactions is not documented in the reviewed resources.

This document aims to provide a transparent overview of the current knowledge landscape and to guide researchers on potential avenues of investigation, while adhering to the user's core requirements for data presentation and protocol formatting where theoretical or related examples can be illustrative.

Introduction to this compound

This compound is a small organic molecule featuring both a primary amine and a ketone functional group. Its chemical structure lends itself to potential applications in organic synthesis, including as a building block or, hypothetically, as an organocatalyst. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often involves intermediates such as enamines and iminium ions, for which β-amino ketones could serve as precursors.

Hypothetical Catalytic Cycles in Redox Reactions

While no specific examples for this compound are available, we can propose hypothetical catalytic cycles based on the known reactivity of related β-amino ketones and general principles of organocatalysis in redox reactions. These are presented for illustrative purposes to guide future research.

Hypothetical Enamine-Mediated Oxidation

In a hypothetical oxidation reaction, this compound could react with a substrate to form an enamine intermediate. This enamine could then be oxidized, followed by hydrolysis to release the oxidized product and regenerate the catalyst.

Caption: Hypothetical enamine catalytic cycle for oxidation.

Hypothetical Iminium-Mediated Reduction

Conversely, in a reduction reaction, this compound could form an iminium ion with a substrate. This activation would render the substrate more susceptible to nucleophilic attack by a hydride source.

Caption: Hypothetical iminium catalytic cycle for reduction.

Experimental Protocols: A General Framework for Catalyst Screening

For researchers interested in investigating the catalytic potential of this compound in redox reactions, the following general protocols for catalyst screening are provided. These are not based on established applications of this compound but are standard methodologies in the field of organocatalysis.

General Protocol for Screening in an Oxidation Reaction (e.g., Oxidation of an Aldehyde)

Objective: To determine if this compound can catalyze the oxidation of a model aldehyde to a carboxylic acid.

Materials:

-

This compound (catalyst)

-

Model aldehyde substrate (e.g., benzaldehyde)

-

Oxidant (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid)

-

Solvent (e.g., acetonitrile, dichloromethane)

-

Internal standard for GC or HPLC analysis (e.g., dodecane)

Procedure:

-

To a clean, dry reaction vial, add the model aldehyde (1.0 mmol), the internal standard (0.1 mmol), and the solvent (5 mL).

-

Add this compound (0.1 mmol, 10 mol%).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the oxidant (1.2 mmol) portion-wise over 10 minutes.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Compare the reaction rate and yield to a control reaction run without the catalyst.

Data to Collect:

| Time (h) | Substrate Conversion (%) | Product Yield (%) |

| 1 | ||

| 2 | ||

| 4 | ||

| 8 | ||

| 24 |

General Protocol for Screening in a Reduction Reaction (e.g., Reduction of an α,β-Unsaturated Ketone)

Objective: To determine if this compound can catalyze the reduction of a model α,β-unsaturated ketone.

Materials:

-

This compound (catalyst)

-

Model α,β-unsaturated ketone (e.g., chalcone)

-

Hydride source (e.g., Hantzsch ester, sodium borohydride)

-

Solvent (e.g., toluene, chloroform)

-

Internal standard for GC or HPLC analysis

Procedure:

-

To a reaction vial, add the α,β-unsaturated ketone (1.0 mmol), the internal standard (0.1 mmol), and the solvent (5 mL).

-

Add this compound (0.1 mmol, 10 mol%).

-

Stir the mixture at the desired temperature (e.g., room temperature or 50 °C).

-

Add the hydride source (1.5 mmol).

-

Monitor the reaction by GC or HPLC.

-

Compare with a control reaction lacking the catalyst.

Data to Collect:

| Time (h) | Substrate Conversion (%) | Product Yield (%) |

| 1 | ||

| 2 | ||

| 4 | ||

| 8 | ||

| 24 |

Conclusion and Future Outlook

The application of this compound as a catalyst in redox reactions remains an unexplored area of research. The information presented here is intended to highlight this knowledge gap and provide a foundational framework for researchers and scientists in the field of drug development and organic synthesis to initiate investigations. The hypothetical catalytic cycles and general screening protocols offer a starting point for systematic studies into the potential of this and related β-amino ketones as novel organocatalysts. Future work should focus on experimental validation, optimization of reaction conditions, and elucidation of the actual reaction mechanisms.